ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride
Overview
Description
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by its piperidinyl group attached to the triazole ring, which can influence its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl 1H-1,2,4-triazole-5-carboxylate and 4-piperidinylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the carboxylate group with the piperidinylamine under acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, such as alkyl halides, under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted piperidines or triazoles.
Mechanism of Action
Target of Action
The compound ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are generally known for their wide range of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical pathways due to their wide range of pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure .
Result of Action
Piperidine derivatives are known for their wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other substances .
Scientific Research Applications
Chemistry: Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays to study enzyme activities and receptor binding.
Medicine: It has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: In the chemical industry, it is used in the synthesis of various intermediates and active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
Ethyl 3-(piperidin-4-yl)propanoate: A related ester compound with similar structural features.
4-Piperidinemethanol:
Uniqueness: Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is unique due to its triazole ring, which can confer different biological activities compared to other piperidine derivatives. Its specific structure allows for selective interactions with biological targets, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
ethyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7;/h7,11H,2-6H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVYUZQUAEUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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